1-(2,1,3-Benzothiadiazol-5-yl)ethanone
CAS No.:
Cat. No.: VC17212770
Molecular Formula: C8H6N2OS
Molecular Weight: 178.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6N2OS |
|---|---|
| Molecular Weight | 178.21 g/mol |
| IUPAC Name | 1-(2,1,3-benzothiadiazol-5-yl)ethanone |
| Standard InChI | InChI=1S/C8H6N2OS/c1-5(11)6-2-3-7-8(4-6)10-12-9-7/h2-4H,1H3 |
| Standard InChI Key | UCTWKXHJCUWGHM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC2=NSN=C2C=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isomerism
1-(2,1,3-Benzothiadiazol-5-yl)ethanone belongs to the benzothiadiazole family, a class of bicyclic heteroaromatic compounds featuring sulfur and nitrogen atoms within a fused benzene ring. The compound’s molecular formula is C₈H₆N₂OS, with a molecular weight of 178.21 g/mol . The benzothiadiazole core contributes to its planar geometry, while the acetyl substituent at the 5-position introduces steric and electronic perturbations that influence reactivity.
Table 1: Core physicochemical properties of 1-(2,1,3-benzothiadiazol-5-yl)ethanone
The positional isomerism between the 4-yl and 5-yl derivatives significantly impacts electronic distribution. In the 4-yl analog, the acetyl group resides adjacent to the sulfur atom, whereas the 5-yl isomer places it near nitrogen atoms, potentially altering dipole moments and π-conjugation pathways .
Crystallographic and Spectroscopic Features
While X-ray diffraction data for the 5-yl isomer remains unavailable, studies on the 4-yl analog reveal a nearly planar benzothiadiazole ring (mean deviation: 0.0325 Å) with minimal torsional strain between the heterocycle and acetyl group . Infrared spectroscopy of related benzothiadiazoles shows characteristic C=O stretching vibrations at 1680–1700 cm⁻¹ and N–S–N asymmetric stretches near 1350 cm⁻¹ . Nuclear magnetic resonance (NMR) predictions for the 5-yl isomer suggest distinct aromatic proton environments:
Synthetic Methodologies
Direct Acetylation Approaches
The synthesis of benzothiadiazole acetophenones typically involves Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling. For the 4-yl isomer, bromine-mediated electrophilic substitution in glacial acetic acid yields halogenated derivatives, as demonstrated in the synthesis of 2-bromo-1-(5-methylpyridin-3-yl)ethanone hydrobromide :
Table 2: Representative synthesis of brominated acetylpyridine analog
| Reactant | Conditions | Yield |
|---|---|---|
| 1-(5-Methylpyridin-3-yl)ethanone | HBr/Br₂ in AcOH, 20°C, 2h | 600 mg |
Applying similar methodology to benzothiadiazole precursors could enable selective acetylation at the 5-position, though regioselectivity challenges may arise due to the electron-deficient nature of the benzothiadiazole ring.
Palladium-Catalyzed Coupling Strategies
Microwave-assisted Stille coupling, as employed for 1-(5-methylpyridin-3-yl)ethanone synthesis, offers a viable route :
-
Tributyl(1-ethoxyvinyl)stannane + 3-bromo-5-methylpyridine
-
Bis(triphenylphosphine)palladium(II) chloride catalyst
-
K₂CO₃ base in H₂O/DMF (1:3), 110°C, 1h
Physicochemical and Electronic Properties
Solubility and Partitioning Behavior
The 4-yl analog exhibits moderate lipophilicity (LogP 1.89), suggesting the 5-yl isomer may display similar partitioning characteristics . Predicted aqueous solubility ranges from 0.26–10.4 mg/mL based on benzothiadiazole-thiosemicarbazone analogs . The compound’s topological polar surface area (71.09 Ų) indicates limited blood-brain barrier permeability, a critical factor for pharmaceutical applications .
Thermal Stability and Phase Transitions
Differential scanning calorimetry (DSC) of the 4-yl derivative shows decomposition above 187°C with an enthalpy of fusion (ΔHfus) of 25.9 kJ/mol . The 5-yl isomer likely exhibits comparable thermal stability, though positional effects may slightly elevate melting points due to enhanced crystal packing efficiency.
| Parameter | Value |
|---|---|
| HS Code | 2934999090 |
| MFN Tariff | 6.5% |
| VAT Rate | 17.0% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume